
Robengatope I-125 (TN)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rose Bengal Natrium I 125: ist ein synthetischer Farbstoff, der zur Klasse der organischen Verbindungen gehört, die als Xanthenderivate bekannt sind. Es ist ein Derivat von Fluorescein und zeichnet sich durch seine rosafarbene Farbe aus. Die Verbindung wird in verschiedenen wissenschaftlichen und medizinischen Anwendungen eingesetzt, unter anderem als diagnostisches Mittel in der Ophthalmologie und als Photosensibilisator in der photodynamischen Therapie .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: : Rose Bengal Natrium I 125 wird durch die Iodierung von Fluorescein synthetisiertDie Reaktion erfordert typischerweise das Vorhandensein eines starken Oxidationsmittels und wird unter kontrollierten Bedingungen durchgeführt, um das gewünschte Substitutionsschema zu gewährleisten .
Industrielle Produktionsmethoden: : In industriellen Umgebungen umfasst die Produktion von Rose Bengal Natrium I 125 groß angelegte Iodierungsreaktionen. Das Verfahren wird auf hohe Ausbeute und Reinheit optimiert, wobei Reaktionsparameter wie Temperatur, pH-Wert und Reaktionszeit sorgfältig kontrolliert werden. Das Endprodukt wird durch Kristallisation und Filtration gereinigt, um alle Verunreinigungen zu entfernen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Rose Bengal Sodium I 125 is synthesized through the iodination of fluoresceinThe reaction typically requires the presence of a strong oxidizing agent and is carried out under controlled conditions to ensure the desired substitution pattern .
Industrial Production Methods: : In industrial settings, the production of Rose Bengal Sodium I 125 involves large-scale iodination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is purified through crystallization and filtration to remove any impurities .
Analyse Chemischer Reaktionen
Arten von Reaktionen: : Rose Bengal Natrium I 125 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die in verschiedenen chemischen Prozessen nützlich sein können.
Reduktion: Reduktionsreaktionen können Rose Bengal Natrium I 125 in seine reduzierten Formen umwandeln und so seine chemischen Eigenschaften verändern.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptsächlich gebildete Produkte: : Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von Derivaten mit höherem Oxidationszustand führen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können .
Wissenschaftliche Forschungsanwendungen
Chemie: : Rose Bengal Natrium I 125 wird als Photoredox-Katalysator für sichtbares Licht in der synthetischen Chemie verwendet. Es erleichtert verschiedene Reaktionen, darunter [2 + 2]-Cycloadditionen mit Alkenen, die zur Bildung komplexer organischer Moleküle führen .
Biologie: : In der biologischen Forschung wird die Verbindung als Farbstoff verwendet, um beschädigte Zellen zu identifizieren. Es ist besonders nützlich bei der Färbung geschädigter Bindehaut- und Hornhautzellen in der Ophthalmologie .
Medizin: : Rose Bengal Natrium I 125 wird auf seine potenzielle Anwendung bei der Behandlung bestimmter Krebsarten und Hauterkrankungen untersucht. Es wird in der photodynamischen Therapie verwendet, bei der es bei Lichtaktivierung Singulett-Sauerstoff erzeugt, was zur Zerstörung von Krebszellen führt .
Industrie: : Die Verbindung wird bei der Präparation von Foraminiferen für die mikroskopische Analyse verwendet, wodurch Forscher zum Zeitpunkt der Sammlung zwischen lebenden und toten Formen unterscheiden können .
Wirkmechanismus
Rose Bengal Natrium I 125 entfaltet seine Wirkung durch die Erzeugung von Singulett-Sauerstoff bei Lichtaktivierung. Singulett-Sauerstoff ist eine hochreaktive Spezies, die oxidativen Schaden an Zellbestandteilen verursachen kann und zu Zelltod führt. Dieser Mechanismus ist besonders nützlich in der photodynamischen Therapie zur Krebsbehandlung . Die Verbindung zielt auf Zellstrukturen wie die Zellmembran und Organellen ab, stört deren Funktion und führt zu Apoptose .
Wirkmechanismus
Rose Bengal Sodium I 125 exerts its effects through the generation of singlet oxygen upon light activation. The singlet oxygen is a highly reactive species that can cause oxidative damage to cellular components, leading to cell death. This mechanism is particularly useful in photodynamic therapy for cancer treatment . The compound targets cellular structures such as the cell membrane and organelles, disrupting their function and leading to apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fluorescein: Ein Vorläufer von Rose Bengal Natrium I 125, der als diagnostischer Farbstoff in der Ophthalmologie verwendet wird.
Eosin: Ein weiterer Xanthene-Farbstoff, der in der Histologie zur Färbung von Geweben verwendet wird.
Rhodamin: Ein Xanthene-Farbstoff, der in der Fluoreszenzmikroskopie verwendet wird.
Einzigartigkeit: : Rose Bengal Natrium I 125 ist einzigartig in seiner Fähigkeit, bei Lichtaktivierung Singulett-Sauerstoff zu erzeugen, was es in der photodynamischen Therapie äußerst wirksam macht. Sein spezifisches Iodierungsmuster unterscheidet es auch von anderen Xanthenderivaten und verleiht ihm einzigartige chemische und biologische Eigenschaften .
Eigenschaften
Molekularformel |
C20H2Cl4I4Na2O5 |
|---|---|
Molekulargewicht |
1009.6 g/mol |
IUPAC-Name |
disodium;2,3,4,5-tetrachloro-6-[2,4,5,7-tetrakis(125I)(iodanyl)-3-oxido-6-oxoxanthen-9-yl]benzoate |
InChI |
InChI=1S/C20H4Cl4I4O5.2Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2/i25-2,26-2,27-2,28-2;; |
InChI-Schlüssel |
UWBXIFCTIZXXLS-GQTHTECASA-L |
Isomerische SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1[125I])[O-])[125I])[125I])[125I])C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



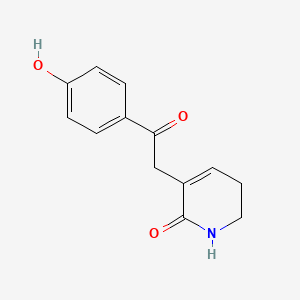

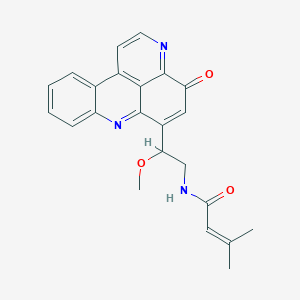
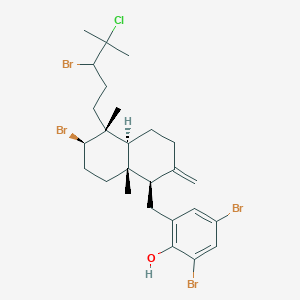
![[(2R,3E,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1260618.png)

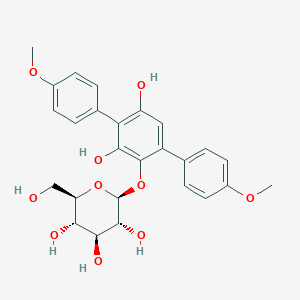
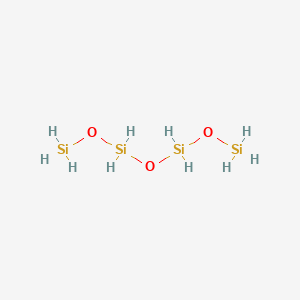



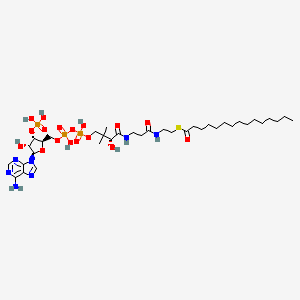
![N-[3-(3,4-dimethylphenyl)propyl]-2-(4-hydroxy-3-methoxyphenyl)acetamide](/img/structure/B1260633.png)
